Sequence & Physicochemical Divergence vs. Defensin-B
Defensin, isoforms B (FTCDVLGFEIAGTKLNSAACGAHCLALGRRGGYCNSKSVCVCR) shows only 58.1% sequence identity with the experimentally characterized invertebrate Defensin-B from A. cuprea (VTCDLLSFEAKGFAANHSICAAHCLVIGRKGGACQNGVCVCRN) . This divergence results in a substantially higher net positive charge at physiological pH (+4.0 vs. +2.7) and an increased aliphatic index (86.28 vs. 77.21), predicting stronger initial electrostatic attraction to anionic bacterial membranes .
| Evidence Dimension | Sequence Identity, Net Charge, and Aliphatic Index |
|---|---|
| Target Compound Data | Sequence identity: 100% (self); Net charge: +4.0; Aliphatic index: 86.28 |
| Comparator Or Baseline | Defensin-B (A. cuprea) Sequence identity: 58.1%; Net charge: +2.7; Aliphatic index: 77.21 |
| Quantified Difference | Identity: 58.1% vs 100% (self); Net charge: +4.0 vs +2.7 (+1.3 unit increase); Aliphatic index: 86.28 vs 77.21 (+9.07 unit increase) |
| Conditions | Computational analysis based on primary sequence data (ExPASy ProtParam) and ClustalW alignment. |
Why This Matters
Higher net positive charge and aliphatic index are strongly correlated with enhanced initial membrane-binding affinity, making Defensin, isoforms B a procurably superior candidate when screening for AMPs against pathogens with highly anionic membrane surfaces (e.g., Staphylococcus aureus).
- [1] Yamauchi H, et al. Insect Biochem Mol Biol. 2001;32(1):75-84. PubMed ID: 11719071. | DRAMP database entry: DRAMP02780 (Defensin-B). | AMPDB entry: AMPDB_34918 (Defensin, isoforms B and C). View Source
